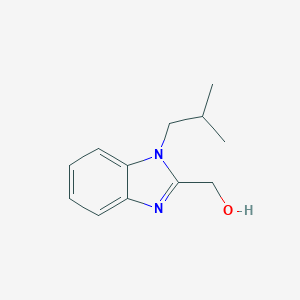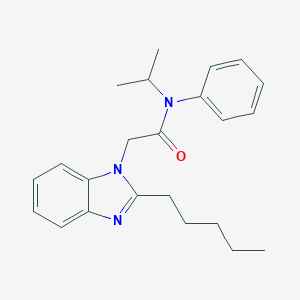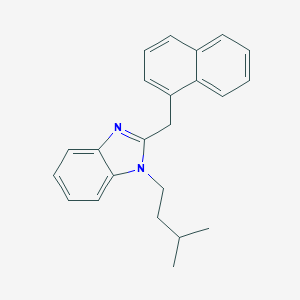![molecular formula C28H25N3O B381598 1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol CAS No. 380454-21-7](/img/structure/B381598.png)
1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol is a complex organic compound with a unique structure that combines a naphthalene ring, a fluorenyl group, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorenyl Group: The fluorenyl group is synthesized by reacting 9-fluorenylmethanol with an appropriate amine, such as 2-ethylaminochloride, to form 1-(9-fluorenylmethyl)ethylamine.
Formation of the Piperazine Moiety: The fluorenylmethylamine is then reacted with sodium hydroxide in acetonitrile to form 1-(9-fluorenylmethyl)piperazine.
Coupling with Naphthalen-2-ol: The final step involves coupling the fluorenylmethylpiperazine with naphthalen-2-ol under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce various reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: May be used in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
- (9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
- 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid
Uniqueness
1-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)-2-naphthol is unique due to its combination of a naphthalene ring, a fluorenyl group, and a piperazine moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
380454-21-7 |
|---|---|
Fórmula molecular |
C28H25N3O |
Peso molecular |
419.5g/mol |
Nombre IUPAC |
1-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C28H25N3O/c32-27-14-13-20-7-1-2-8-21(20)26(27)19-29-31-17-15-30(16-18-31)28-24-11-5-3-9-22(24)23-10-4-6-12-25(23)28/h1-14,19,28,32H,15-18H2 |
Clave InChI |
JHSXJPYGYWOSBK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=C(C=CC6=CC=CC=C65)O |
SMILES canónico |
C1CN(CC[NH+]1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=C(C=CC6=CC=CC=C65)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B381515.png)

![Ethyl 4-(2-chlorophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B381520.png)
![ethyl 4-(3,4-dimethylphenyl)-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B381522.png)
![2-(3-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B381523.png)
![1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B381524.png)
![N-(3,4-dimethylphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B381525.png)


![Ethyl 4-[(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B381528.png)




